molecular formula C18H14N4O2S B12123500 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B12123500
M. Wt: 350.4 g/mol
InChI Key: JNOBCBHSFGRIPC-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted at position 2 with a thiophene ring and at position 3 with a 4-methoxybenzamide group. It was developed as a positron emission tomography (PET) ligand selective for δ-subunit-containing γ-aminobutyric acid type A (GABAₐ) receptors, enabling non-invasive imaging of these receptors in the brain . Its design leverages the imidazo[1,2-a]pyrimidine scaffold for high brain penetrance and δ-subunit selectivity, with the 4-methoxybenzamide moiety enhancing binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

4-methoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C18H14N4O2S/c1-24-13-7-5-12(6-8-13)17(23)21-16-15(14-4-2-11-25-14)20-18-19-9-3-10-22(16)18/h2-11H,1H3,(H,21,23)

InChI Key

JNOBCBHSFGRIPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-a]pyrimidine core, which is then functionalized with a thiophene ring and a methoxybenzamide group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing downstream signaling pathways .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Structural Analogues with Imidazo[1,2-a]Pyrimidine/Pyridine Cores

The compound shares structural similarities with several derivatives, differing primarily in substituents and core heterocycles. Key comparisons include:

Compound Name Core Structure R₁ (Position 2) R₂ (Position 3) Key Application/Activity Affinity/Selectivity
Target Compound Imidazo[1,2-a]pyrimidine Thiophen-2-yl 4-Methoxybenzamide PET ligand (δ-GABAₐ) Nanomolar affinity
DS2 (4-Chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide) Imidazo[1,2-a]pyridine Thiophen-2-yl 4-Chlorobenzamide δ-GABAₐ modulator Low micromolar Ki
DS2OMe (Methoxy analog of DS2) Imidazo[1,2-a]pyridine Thiophen-2-yl 4-Methoxybenzamide Improved brain penetrance Retained δ-selectivity
Compound 14 (From ) Imidazo[1,2-a]pyridine Thiophen-2-yl 2-Fluoro-5-benzonitrile Preclinical candidate ESIMS m/z [M+H]⁺ = 320
Compound 17 (From ) Imidazo[1,2-a]pyridine Thiophen-2-yl 4-Fluorophenyl Undisclosed ESIMS m/z [M+H]⁺ = 295

Key Observations :

  • Core Heterocycle : Replacing pyrimidine (target compound) with pyridine (DS2, Compound 14–17) reduces steric hindrance but may alter electron distribution, affecting receptor interactions .
  • Substituent Effects :
    • The 4-methoxy group in the target compound and DS2OMe enhances δ-selectivity and brain penetration compared to DS2’s 4-chloro group, which exhibits higher metabolic instability .
    • Fluorine or nitrile substituents (e.g., Compound 14) improve lipophilicity and binding kinetics but reduce δ-subunit specificity .

Pharmacological Properties

Binding Affinity and Selectivity

The target compound exhibits nanomolar affinity for δ-GABAₐ receptors, outperforming DS2 (low micromolar Ki) due to its optimized methoxy group . Quantum chemical studies suggest the methoxy group engages in hydrogen bonding with receptor residues (e.g., Asn284), while the thiophene ring stabilizes hydrophobic interactions .

Brain Penetrance and PET Imaging

Comparison with Anti-Inflammatory Imidazo[1,2-a]Pyridine Derivatives

While the target compound is tailored for neuroimaging, structurally related derivatives (e.g., N-(4-methoxybenzyl)-imidazo[1,2-a]pyridine analogs) show potent anti-inflammatory activity, highlighting the scaffold’s versatility . Modifications at position 3 (e.g., acetamido groups) redirect activity toward cyclooxygenase inhibition rather than GABAₐ modulation .

Biological Activity

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a methoxy group, an imidazo-pyrimidine core, and a thiophene moiety. This unique configuration suggests potential interactions with various biological targets.

Research indicates that 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and cellular signaling pathways. Inhibition of nSMase2 could potentially mitigate pathological processes associated with neurodegenerative diseases such as Alzheimer's disease .
  • Modulation of GABA Receptors : Preliminary studies suggest that this compound may selectively interact with GABA receptors, particularly the d-subunit-containing receptors. This interaction could enhance GABAergic signaling, providing therapeutic effects in anxiety and seizure disorders .
  • Antitumor Activity : There is emerging evidence that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro assays have demonstrated that 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide exhibits significant inhibitory activity against nSMase2 with an IC50 value in the nanomolar range. This potency underscores its potential as a therapeutic agent targeting sphingolipid-related pathways in neurodegenerative conditions .

In Vivo Studies

In vivo models have been utilized to assess the pharmacokinetics and efficacy of this compound. Notably, studies involving transgenic mouse models of Alzheimer's disease have shown that administration of the compound leads to reduced exosome release from neurons, indicating a potential mechanism for neuroprotection .

Case Studies

  • Alzheimer’s Disease Model : A study conducted on 5XFAD mice demonstrated that treatment with 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide resulted in significant improvements in cognitive function as measured by behavioral assays. The compound's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic analysis .
  • Cancer Cell Lines : In another study focusing on various cancer cell lines, the compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways .

Data Tables

Biological Activity IC50 Value (nM) Target
nSMase2 Inhibition300Neutral Sphingomyelinase 2
GABA Receptor ModulationTBDGABA d-subunit
Cytotoxicity Against Breast Cancer CellsTBDVarious Cancer Cell Lines

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